5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine dihydrochloride
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Overview
Description
5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine dihydrochloride is a heterocyclic compound that contains both piperazine and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazine intermediates are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity . These methods are advantageous for large-scale production due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of essential biological processes in microbial and cancer cells . The piperazine and triazole moieties play a crucial role in binding to the active sites of these enzymes, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A common nitrogen heterocycle used in various pharmaceuticals.
Triazole: Another nitrogen-containing heterocycle with broad applications in medicinal chemistry.
Uniqueness
5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine dihydrochloride is unique due to the combination of piperazine and triazole moieties, which enhances its pharmacological profile. This dual functionality allows for more versatile interactions with biological targets compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C6H14Cl2N6 |
---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
3-piperazin-1-yl-1H-1,2,4-triazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N6.2ClH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;;/h8H,1-4H2,(H3,7,9,10,11);2*1H |
InChI Key |
MECXEWNOAITSJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=N2)N.Cl.Cl |
Origin of Product |
United States |
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